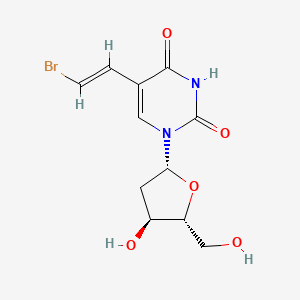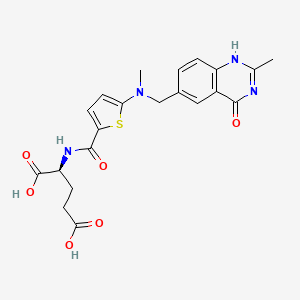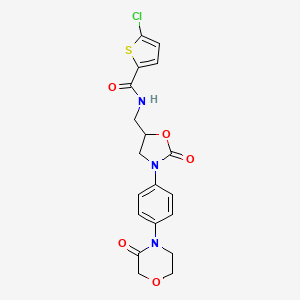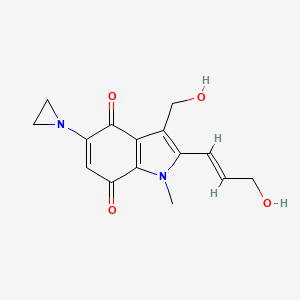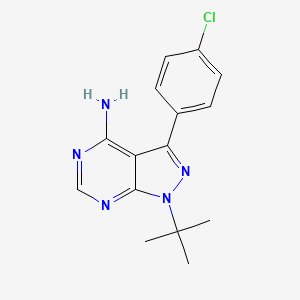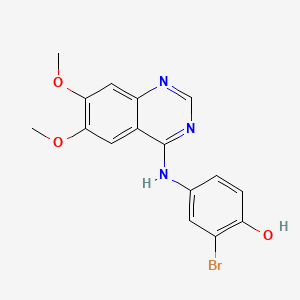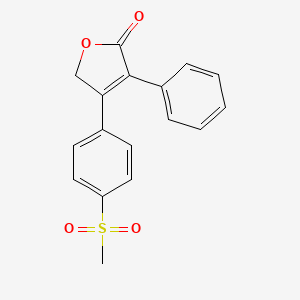
Rofécoxib
Vue d'ensemble
Description
Le Rofecoxib est un anti-inflammatoire non stéroïdien (AINS) qui inhibe sélectivement l’enzyme cyclooxygénase-2 (COX-2). Il était commercialisé sous le nom de marque Vioxx et était principalement utilisé pour traiter l’arthrose, la polyarthrite rhumatoïde, la douleur aiguë, la dysménorrhée primaire et les crises de migraine . Le Rofecoxib appartient à la classe des stilbènes, qui sont des composés organiques contenant un motif 1,2-diphényléthylène .
Mécanisme D'action
Le Rofecoxib exerce ses effets en inhibant sélectivement l’enzyme COX-2, qui est impliquée dans la synthèse des prostaglandines à partir de l’acide arachidonique . Les prostaglandines sont des composés lipidiques qui jouent un rôle clé dans l’inflammation, la douleur et la fièvre. En inhibant la COX-2, le Rofecoxib réduit la production de prostaglandines, ce qui soulage l’inflammation et la douleur . Les cibles moléculaires du Rofecoxib comprennent l’élastine et la prostaglandine G/H synthase 2 .
Composés Similaires :
Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour traiter des affections similaires à celles du Rofecoxib.
Valdécoxib : Un inhibiteur de la COX-2 ayant des applications similaires, mais des propriétés pharmacocinétiques différentes.
Étoricoxib : Un inhibiteur plus récent de la COX-2 ayant une demi-vie plus longue et un profil de sécurité différent.
Unicité du Rofecoxib : Le Rofecoxib était unique par sa forte sélectivité pour la COX-2 par rapport à la COX-1, ce qui a fourni des effets anti-inflammatoires et analgésiques efficaces avec moins d’effets secondaires gastro-intestinaux par rapport aux AINS non sélectifs . Son utilisation à long terme était associée à un risque accru d’événements cardiovasculaires, ce qui a conduit à son retrait du marché .
Applications De Recherche Scientifique
Rofecoxib has been extensively studied for its applications in various fields:
Chemistry: Rofecoxib is used as a model compound in studies related to COX-2 inhibition and the development of new NSAIDs.
Biology: It is used to study the role of COX-2 in inflammation and pain pathways.
Analyse Biochimique
Biochemical Properties
Rofecoxib interacts with the COX-2 enzyme, inhibiting its activity . This interaction is crucial in its role as an anti-inflammatory, analgesic, and antipyretic agent . The inhibition of COX-2 by Rofecoxib leads to a decrease in the production of prostaglandins, which are key players in inflammation and pain .
Cellular Effects
Rofecoxib has been shown to have significant effects on various types of cells. For instance, in the context of amyotrophic lateral sclerosis (ALS), treatment with Rofecoxib alleviated the close association between glial cells and neurons and significantly decreased the density of inflammatory cells, which helped to restore the number of motor neurons .
Molecular Mechanism
Rofecoxib exerts its effects at the molecular level primarily through the inhibition of the COX-2 enzyme . By inhibiting COX-2, Rofecoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Rofecoxib is complex and variable. It is highly plasma-protein bound and is metabolized primarily by cytosolic reductases to inactive metabolites . Rofecoxib is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state .
Metabolic Pathways
Rofecoxib is metabolized primarily by cytosolic reductases to inactive metabolites . It is eliminated predominantly by hepatic metabolism . The proteins that Rofecoxib target include elastin and prostaglandin G/H synthase 2 .
Transport and Distribution
Rofecoxib is highly plasma-protein bound . This suggests that it may be transported in the body bound to plasma proteins. Specific transporters or binding proteins that Rofecoxib interacts with are not currently known.
Subcellular Localization
The specific subcellular localization of Rofecoxib is not currently known. Given that it is metabolized primarily by cytosolic reductases , it can be inferred that it is present in the cytosol of cells where it is metabolized to its inactive forms.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Rofecoxib peut être synthétisé en utilisant diverses méthodes. L’une de ces méthodes implique l’utilisation de 2,3,5,6-tétrafluorophénol et de 4-éthylaniline comme matières premières. La synthèse implique des réactions d’acylation, de condensation, de réarrangement, d’acylation, d’alkylation et d’hydrolyse . Une autre méthode implique la formation d’un intermédiaire diarylamine par une méthode de réarrangement, ce qui évite l’utilisation de réactifs organométalliques et simplifie le processus de production .
Méthodes de Production Industrielle : En milieu industriel, le Rofecoxib est produit en utilisant des méthodes de synthèse chimique à grande échelle qui assurent un rendement et une pureté élevés. Le processus implique l’utilisation de conditions de réaction avancées et de techniques de purification pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de Réactions : Le Rofecoxib subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles à son métabolisme et à sa dégradation dans les systèmes biologiques.
Réactifs et Conditions Courants :
Oxydation : Le Rofecoxib peut être oxydé en utilisant des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium dans des conditions contrôlées.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium aluminium.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans le Rofecoxib par d’autres groupes, souvent en utilisant des réactifs tels que les halogènes ou les agents alkylants.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et produits de dégradation, qui sont souvent analysés en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) .
4. Applications de la Recherche Scientifique
Le Rofecoxib a été largement étudié pour ses applications dans divers domaines :
Chimie : Le Rofecoxib est utilisé comme composé modèle dans des études liées à l’inhibition de la COX-2 et au développement de nouveaux AINS.
Biologie : Il est utilisé pour étudier le rôle de la COX-2 dans les voies de l’inflammation et de la douleur.
Comparaison Avec Des Composés Similaires
Celecoxib: Another COX-2 selective inhibitor used to treat similar conditions as rofecoxib.
Valdecoxib: A COX-2 inhibitor with similar applications but different pharmacokinetic properties.
Etoricoxib: A newer COX-2 inhibitor with a longer half-life and different safety profile.
Uniqueness of Rofecoxib: Rofecoxib was unique in its high selectivity for COX-2 over COX-1, which provided effective anti-inflammatory and analgesic effects with fewer gastrointestinal side effects compared to non-selective NSAIDs . its long-term use was associated with an increased risk of cardiovascular events, leading to its withdrawal from the market .
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023567 | |
| Record name | Rofecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/ | |
| Record name | Rofecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.2X10-9 mm Hg at 25 °C /Estimated/ | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs appear to result from the inhibition of prostaglandin synthesis. Although the exact mechanism of action has not been determined, these effects appear to be mediated through the inhibition of the COX-2 isoenzyme at the sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Rofecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, rofecoxib does not inhibit platelet aggregation. It also has little to no affinity for COX-1., Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that rofecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. Rofecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
| Record name | Rofecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white to light yellow powder | |
CAS No. |
162011-90-7 | |
| Record name | Rofecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162011-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rofecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rofecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rofecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rofecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rofecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROFECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rofecoxib acts as a potent and highly selective inhibitor of COX-2. [, , ] It binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. [, , ]
ANone: The molecular formula of Rofecoxib is C17H14O4S, and its molecular weight is 314.36 g/mol.
A: Research suggests that solid dispersions of Rofecoxib with urea can significantly enhance its dissolution rate. [] This approach may be beneficial in improving the drug's bioavailability.
A: Rofecoxib undergoes extensive metabolism, primarily through the cytochrome P450 enzyme system, specifically CYP1A2. [, , ] 5-Hydroxyrofecoxib and its O-glucuronide conjugate are major metabolites. [, ]
A: Yes, Rofecoxib demonstrates a unique form of enterohepatic recycling. After biliary excretion of the 5-hydroxyrofecoxib glucuronide, deconjugation in the lower gastrointestinal tract allows for the regeneration of Rofecoxib through a series of reactions, leading to reabsorption and a second peak in plasma concentration. []
A: Rofecoxib is a potent inhibitor of CYP1A2. [, ] This can lead to significant interactions with drugs metabolized by this enzyme, such as Tizanidine, causing elevated plasma concentrations and potential adverse effects. [, ]
A: Clinical trials have shown that Rofecoxib, at doses used for rheumatoid arthritis, does not significantly alter the plasma concentrations or renal clearance of methotrexate. []
A: Clinical trials have demonstrated that Rofecoxib effectively reduces pain and improves functionality in patients with osteoarthritis of the knee and hip. [, , , , ]
A: Studies indicate that a single oral dose of Rofecoxib provides effective analgesia for moderate to severe postoperative pain, with a longer duration of action compared to placebo. [, ]
A: Rofecoxib was withdrawn from the market due to an increased risk of cardiovascular events, including heart attack and stroke, with long-term use. [, , , , , ] Research indicates that it can lead to elevated blood pressure and edema. [, , , , ]
A: Research suggests that Rofecoxib, unlike traditional NSAIDs such as indomethacin, does not significantly increase intestinal permeability, indicating a lower risk of gastrointestinal damage. []
A: Researchers employed various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and UV detection, to analyze Rofecoxib and its metabolites in biological samples. [] Additionally, ratio derivative spectroscopy has been utilized for simultaneous estimation of Rofecoxib in pharmaceutical formulations. []
A: Rofecoxib exhibits poor aqueous solubility, which can limit its dissolution rate and, consequently, its bioavailability. [] This highlights the need for formulation strategies to enhance its solubility and dissolution characteristics.
A: Research has identified Rofecoxib as a potent inhibitor of CYP1A2, a major drug-metabolizing enzyme. [, ] This inhibition can significantly affect the metabolism of co-administered drugs, leading to potential drug-drug interactions. [, ]
A: The development of COX-2 inhibitors was driven by the need for effective pain relief and anti-inflammatory treatments with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

